molecular formula C11H10N4O4 B2469178 methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate CAS No. 406470-74-4

methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

Cat. No. B2469178
CAS RN: 406470-74-4
M. Wt: 262.225
InChI Key: YFZZBOUDQHUOON-UHFFFAOYSA-N
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Description

Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a compound with the molecular formula C10H8N4O4 . It is a solid substance with a melting point of 102 - 104°C .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other reagents . For instance, the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H8N4O4/c1-18-10(15)7-2-3-8(9(4-7)14(16)17)13-6-11-5-12-13/h2-6H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 102 - 104°C . It has a molecular weight of 248.2 . Other compounds with similar structures have been found to be thermally stable with decomposition onset temperatures ranging from 147–228 °C .

Scientific Research Applications

Molecular Structure and Reactivity Studies

  • Studies have explored the complex molecular structures and hydrogen bonding patterns of compounds similar to methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate. These compounds exhibit unique hydrogen-bonded sheets and chains, contributing to our understanding of molecular interactions and electronic structures (Portilla et al., 2007), (Portilla et al., 2007).

Synthesis and Chemical Properties

Material Science and Energetic Materials

  • Research in material science has utilized similar compounds for the synthesis of polymers and in the study of energetic materials. The synthesis of benzimidazole and triazole derivatives and their application in corrosion inhibition and as energetic materials is notable in this context (Kareem et al., 2021), (Rao et al., 2016).

properties

IUPAC Name

methyl 4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-19-10(16)9-4-2-8(3-5-9)6-14-7-12-11(13-14)15(17)18/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZZBOUDQHUOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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